molecular formula C12H18N2O B2919314 (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol CAS No. 2413365-38-3

(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol

Cat. No.: B2919314
CAS No.: 2413365-38-3
M. Wt: 206.289
InChI Key: URWFQNMMGBHTJW-JQWIXIFHSA-N
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Description

(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol is a chiral compound with a specific stereochemistry It features a cyclohexane ring substituted with a hydroxyl group and an amino group attached to a 4-methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation or other hydroxylation reactions.

    Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines and appropriate leaving groups.

    Coupling with 4-Methylpyridine: The final step involves coupling the amino group with 4-methylpyridine, which can be achieved through various coupling reactions, such as reductive amination or amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research explores its potential as a drug candidate, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s specific stereochemistry allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol: The enantiomer of the compound, with different stereochemistry.

    (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclopentan-1-ol: A similar compound with a cyclopentane ring instead of cyclohexane.

    (1S,2S)-2-[(4-Ethylpyridin-3-yl)amino]cyclohexan-1-ol: A derivative with an ethyl group instead of a methyl group on the pyridine ring.

Uniqueness

(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and an amino group, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1S,2S)-2-[(4-methylpyridin-3-yl)amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-6-7-13-8-11(9)14-10-4-2-3-5-12(10)15/h6-8,10,12,14-15H,2-5H2,1H3/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWFQNMMGBHTJW-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC=C1)N[C@H]2CCCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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